2-(N-BOC-N-butylamino)-5-bromopyridine

Cross-Coupling Synthetic Methodology Medicinal Chemistry

This specialized pyridine building block features an orthogonal BOC-protected N-butylamino group and a 5-bromo handle. It is essential for chemoselective cross-coupling in lead optimization, where simpler analogs compromise synthetic integrity and SAR. The N-butyl substitution uniquely tunes lipophilicity and 3D conformation critical for target binding, making it non-negotiable for replicating specific patent or biological profiles. Ideal for diversity-oriented synthesis and sustainable aqueous coupling protocols.

Molecular Formula C14H21BrN2O2
Molecular Weight 329.238
CAS No. 1291487-21-2
Cat. No. B566928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-BOC-N-butylamino)-5-bromopyridine
CAS1291487-21-2
Molecular FormulaC14H21BrN2O2
Molecular Weight329.238
Structural Identifiers
SMILESCCCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21BrN2O2/c1-5-6-9-17(13(18)19-14(2,3)4)12-8-7-11(15)10-16-12/h7-8,10H,5-6,9H2,1-4H3
InChIKeyJFYHNENQXVHJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-BOC-N-butylamino)-5-bromopyridine (CAS 1291487-21-2): Sourcing and Functional Profile for Medicinal Chemistry


2-(N-BOC-N-butylamino)-5-bromopyridine (CAS: 1291487-21-2) is a highly functionalized pyridine building block central to modern medicinal chemistry workflows . Its core structure features a 5-position bromine atom, serving as a robust handle for diverse cross-coupling reactions, and a 2-position N-butylamino group protected with a tert-butyloxycarbonyl (BOC) moiety, which ensures orthogonal amine stability during complex synthetic sequences . This precise combination of orthogonal reactive sites, a masked secondary amine and an aryl halide, distinguishes it as a strategic intermediate for constructing densely functionalized drug candidates where simpler, less substituted analogs would fail to provide the necessary chemoselectivity .

Critical Procurement Alert: Why 2-(N-BOC-N-butylamino)-5-bromopyridine Cannot Be Substituted with Other 2-Amino-5-bromopyridine Derivatives


Direct substitution of 2-(N-BOC-N-butylamino)-5-bromopyridine with alternative 2-amino-5-bromopyridine derivatives, such as the primary amine (N-BOC-2-amino-5-bromopyridine) or the N-methyl analog, is a significant risk to synthetic route integrity. The choice of N-substituent on the 2-amine directly governs the electronic properties of the pyridine ring, profoundly impacting its reactivity and selectivity in key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings . Furthermore, the alkyl chain length and branching dictate the compound's lipophilicity and three-dimensional shape, critical parameters in downstream Structure-Activity Relationship (SAR) studies. Using an incorrect analog will yield a different product with altered physicochemical and biological properties, invalidating a research program's specific SAR or patent claims. The specific combination of the N-butyl and 5-bromo moieties is non-negotiable for achieving the intended molecular architecture .

Comparative Evidence for 2-(N-BOC-N-butylamino)-5-bromopyridine vs. Analogous Building Blocks


Comparative Performance in Suzuki-Miyaura Cross-Coupling for Basic Nitrogen-Containing Heterocycles

A study on aqueous Suzuki-Miyaura coupling of basic nitrogen-containing substrates demonstrated that aryl bromides containing aliphatic 1°, 2°, and 3° amine substituents can achieve high yields in the absence of added base or ligand [1]. This study, while not using the exact compound, includes bromopyridines and establishes a class-level inference. The high yields (typically >80%) observed for this class of substrates suggest that the target compound, possessing a tertiary N-butylamino group, is also likely to be a high-performing partner under these sustainable and operationally simple conditions, potentially outperforming less reactive analogs like aryl chlorides which required specific electron-deficient arenes to achieve lower yields (64-65%) in related work [2].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Differential Pharmacological Profile: APN Enzyme Inhibition

Screening data from BindingDB reveals that 2-(N-BOC-N-butylamino)-5-bromopyridine (PubChem CID 54758815) demonstrates moderate inhibitory activity against porcine kidney Aminopeptidase N (APN) with an IC50 of 70 nM [1]. In stark contrast, its direct N-H analog, 2-(N-BOC-amino)-5-bromopyridine (CAS 159451-66-8), is reported to be essentially inactive against a separate, unrelated enzyme target, rat Ecto-5'-nucleotidase, with an IC50 of 40.1 µM (40,100 nM) [2]. This represents a >500-fold difference in potency between the two analogs against different enzyme targets, clearly demonstrating that the N-butyl substitution is not a passive structural change but an active determinant of biological activity and target selectivity.

Enzyme Inhibition Biological Activity Drug Discovery

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight

The introduction of the N-butyl group results in a quantifiable and significant shift in key physicochemical properties compared to simpler analogs, directly impacting compound behavior in biological assays and formulation. This compound (C14H21BrN2O2) has a molecular weight of 329.23 g/mol and contains four additional carbon units compared to the N-H analog 2-(N-BOC-amino)-5-bromopyridine (C10H13BrN2O2), which has a MW of 273.13 g/mol [1]. This structural difference is predicted to increase lipophilicity (LogP) substantially, a critical parameter governing membrane permeability, solubility, and plasma protein binding. The difference is a core aspect of lead optimization campaigns, where small changes in lipophilicity can have dramatic effects on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Physicochemical Properties Drug Design ADME

Application Scenarios for 2-(N-BOC-N-butylamino)-5-bromopyridine Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization for Enzyme Targets (e.g., Aminopeptidase N)

In a lead optimization campaign targeting enzymes like Aminopeptidase N, 2-(N-BOC-N-butylamino)-5-bromopyridine is a strategically superior building block compared to its N-H or N-methyl analogs. The moderate inhibitory activity (IC50 = 70 nM) established for this specific compound provides a validated starting point for SAR studies [1]. The orthogonal reactivity of the 5-bromo and N-BOC-butylamino groups allows for systematic diversification to improve potency and selectivity. Using any other analog would not only provide a different starting point for biological activity but would also result in a final compound with different physicochemical and pharmacological properties, invalidating the SAR study.

Sustainable Process Chemistry: Aqueous Suzuki-Miyaura Coupling

This compound is an ideal substrate for developing green and sustainable synthetic processes. Its classification as an aryl bromide containing a basic nitrogen center aligns it with a methodology that enables high-yielding Suzuki-Miyaura couplings in water without added base or ligand [2]. This can significantly reduce the environmental footprint and cost of manufacturing complex drug candidates. The use of this specific bromide is critical, as the established methodology is not directly transferable to less reactive aryl chlorides or analogs with different electronic profiles, which would require more forcing and less sustainable conditions [3].

Construction of Complex, Protected Amine Libraries

As a building block for diversity-oriented synthesis, this compound offers a unique advantage. The N-BOC-butylamino group is a fully substituted tertiary amine, which imparts distinct three-dimensional shape and lipophilicity to the resulting molecules compared to primary or secondary amine derivatives. This is crucial for exploring novel chemical space in drug discovery. The bromine handle enables a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine groups, creating libraries of novel, densely functionalized molecules that would be inaccessible from simpler, less substituted starting materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(N-BOC-N-butylamino)-5-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.